Xylachlor

Description

Foundational Research Questions and Hypotheses in Xylachlor Studies Academic research involving this compound, as with other scientific studies, is driven by foundational research questions and hypotheses. Research questions serve to define the specific issue or phenomenon being explored, guiding the direction and scope of a study.bookdown.orgThey help narrow down broad areas of interest into focused inquiries.bookdown.orgHypotheses, particularly in quantitative research, often arise from these questions, proposing specific predictions or expectations that can be tested empirically.bookdown.orgyale.edu

In the context of this compound and related chloroacetanilide herbicides, foundational research questions often revolve around their environmental fate, potential toxicity, and impact on non-target organisms. Studies have investigated the genotoxicity and carcinogenicity of chloroacetanilide herbicides, including this compound, using in silico methods to predict potential toxicities based on chemical structure. researchgate.netdergipark.org.trcomu.edu.tr Research also explores the degradation and transformation pathways of these herbicides in the environment. psu.eduresearchgate.net For instance, studies have examined the effects of this compound on biochemical parameters in fish, leading to research questions about the specific physiological alterations induced by exposure. bpasjournals.com

Key research questions and hypotheses in studies involving this compound and its class include:

To what extent do chloroacetanilide herbicides, such as this compound, exhibit genotoxic or carcinogenic effects? researchgate.netdergipark.org.trcomu.edu.tr

How do environmental factors influence the degradation and transformation rates of this compound? researchgate.net

What are the specific biochemical or physiological impacts of this compound exposure on aquatic organisms? bpasjournals.com

Can in silico models accurately predict the toxicity profiles of chloroacetanilide herbicides? researchgate.netdergipark.org.trcomu.edu.tr

These questions drive experimental design and data analysis in academic research aimed at understanding the behavior and effects of this compound.

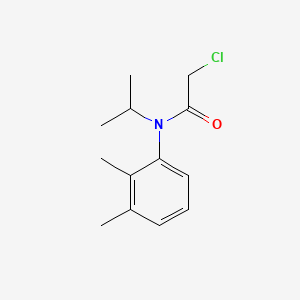

Structure

2D Structure

3D Structure

Properties

CAS No. |

63114-77-2 |

|---|---|

Molecular Formula |

C13H18ClNO |

Molecular Weight |

239.74 g/mol |

IUPAC Name |

2-chloro-N-(2,3-dimethylphenyl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C13H18ClNO/c1-9(2)15(13(16)8-14)12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3 |

InChI Key |

UDRNNGBAXFCBLJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N(C(C)C)C(=O)CCl)C |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C(C)C)C(=O)CCl)C |

Appearance |

Solid powder |

Other CAS No. |

63114-77-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide AC 206784 AC-206,784 xylachlo |

Origin of Product |

United States |

Environmental Behavior and Transport Mechanisms of Xylachlor

Adsorption and Desorption Dynamics in Edaphic Environments

The adsorption and desorption of Xylachlor in soil are dynamic processes influenced by both the properties of the herbicide and the characteristics of the soil matrix csic.es. These interactions determine how strongly this compound is retained by the soil, affecting its potential for leaching into groundwater or runoff into surface waters.

Influence of Soil Matrix Composition on Sorption Kinetics

The composition of the soil matrix plays a significant role in the extent and rate of this compound sorption. Key soil properties influencing these dynamics include organic matter content, clay mineralogy and content, soil pH, and cation exchange capacity.

Soil organic matter (SOM) is widely recognized as a primary adsorbent for many organic contaminants, including herbicides scirp.orgusda.govmdpi.comnih.gov. The amount and nature of SOM significantly impact the sorption of chloroacetanilide herbicides like this compound. Studies on similar herbicides such as alachlor (B1666766) and metolachlor (B1676510) have shown a positive correlation between their adsorption and soil organic matter content mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. Higher organic matter content generally leads to increased adsorption, which can reduce the mobility and bioavailability of the herbicide researchgate.netnih.gov. The affinity of compounds for solid phases due to their hydrophobic nature contributes to their sorption onto organic matter researchgate.net.

Clay minerals are another crucial component of the soil matrix that influences herbicide adsorption usda.gov. While clay content is a factor, the specific type of clay mineralogy can be even more determinant in the adsorption of certain compounds copernicus.org. Different clay minerals have varying surface properties and charge characteristics that affect their interaction with herbicides mdpi.comjwent.net. For chloroacetanilide herbicides, including analogs of this compound, adsorption has been shown to occur on clay minerals usda.govusda.govnih.gov. The presence of clay minerals, particularly those with a high cation exchange capacity, can contribute to the retention of polar or ionizable compounds jwent.net.

Soil pH and cation exchange capacity (CEC) are interrelated properties that influence the surface charge of soil colloids and, consequently, the adsorption of chemicals lsu.eduuga.eduwikipedia.org. CEC is a measure of the total negative charges on soil surfaces that can adsorb positively charged ions (cations) uga.eduwikipedia.orgeagri.org. While this compound is a non-ionic compound, soil pH can indirectly affect its adsorption by altering the charge characteristics of soil organic matter and clay minerals lsu.eduuga.edu. The CEC of soil organic matter and some clay minerals is pH-dependent, generally increasing as pH rises lsu.eduuga.edu. Studies on other herbicides have shown that soil pH can be negatively correlated with sorption, meaning higher pH can lead to decreased adsorption researchgate.netresearchgate.net.

Elucidation of Molecular Adsorption Mechanisms

The adsorption of this compound onto soil particles occurs through various molecular interactions. Understanding these mechanisms provides insight into the factors driving its retention in the environment.

Here is a table summarizing some relevant data points from the search results, focusing on factors influencing adsorption of related compounds where specific this compound data was limited:

| Compound | Adsorbent/Soil Type | Property Influencing Adsorption | Correlation/Effect | Source |

| Herbicides (6 types) | Various Agricultural Soils | Organic Matter Content | Positive correlation (p < 0.001) | researchgate.net |

| Herbicides (6 types) | Various Agricultural Soils | Cation Exchange Capacity | Positive correlation (p < 0.001) | researchgate.net |

| Herbicides (6 types) | Various Agricultural Soils | Soil pH | Negative correlation (p < 0.001) | researchgate.net |

| Alachlor | Nine Soils | Soil pH | Negative correlation (R² = -0.70) | researchgate.net |

| Alachlor | Nine Soils | Organic Matter Content | Positive relationship (R² = 0.80) | researchgate.net |

| Alachlor & Metolachlor | Various Soils | Organic Matter Content | Positive correlation | researchgate.net |

| Alachlor & Metolachlor | Various Soils | Clay Content | Positive correlation | researchgate.net |

| Chloroacetanilides | Homoionic Clays | Clay Acidity (Cation type) | Adsorption increased with increasing acidity (Mg²⁺ < Ca²⁺ < Al³⁺ ≤ Fe³⁺) | usda.govnih.gov |

| Chloroacetanilides | Humic Acid-Clay Complexes | Complexation | Reduced adsorption compared to individual components | usda.govnih.gov |

| Butachlor | Cultivated Soils | Organic Carbon Content | Dominant factor, positive correlation (r= 0.99; p < 0.01) | scirp.org |

| Butachlor | Cultivated Soils | CEC | Effective parameter | scirp.org |

Electrostatic Forces and Surface Complexation

Electrostatic forces play a significant role in the interaction between chemical compounds and soil particles. Soil minerals and organic matter often carry surface charges, which can attract or repel charged species in the soil solution mdpi.comfrontiersin.org. Repulsive electrostatic forces between soil particles can lead to aggregate breakdown, while attractive forces, such as van der Waals forces, contribute to particle aggregation and aggregate stability cas.cnmdpi.com. The composition of the soil solution, including electrolyte concentration, also affects these forces and influences particle interactions cas.cn. Organic matter in soils possesses functional groups that can adsorb ions via electrostatic forces, and outer-sphere complexation involves ions maintaining their hydration sphere while being attracted to oppositely charged soil surfaces mdpi.com. Inner-sphere complexation is another adsorption mechanism where outer-shell electrons on oxygen functional groups can share electrons with metal cations on soil organic matter mdpi.com.

While these mechanisms are well-established for understanding the interactions of various chemicals with soil, specific detailed research findings on the influence of electrostatic forces and surface complexation on the adsorption behavior of this compound were not available in the consulted sources.

Hydrophobic Partitioning and Pore Filling

Hydrophobic partitioning is a primary mechanism by which non-ionic organic compounds, such as many pesticides, interact with soil organic matter. This process involves the partitioning of the chemical from the soil water phase into the organic carbon phase of the soil mdpi.comchemsafetypro.com. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning and is regarded as a measure of the strength of sorption of pesticides to soils normalized to the organic carbon content mdpi.comchemsafetypro.comgoogleapis.com. A higher Koc value indicates stronger adsorption to soil organic matter and thus lower mobility mdpi.commdpi.comchemsafetypro.com.

Pore filling can also contribute to the retention of chemicals in soil. Soil porosity, the volume fraction of pore space not occupied by soil particles, varies depending on soil texture and structure ictp.it. Chemicals can reside within these pores in the soil water or adsorbed to the pore surfaces lifesurfing.euresearchgate.netmdpi.com. The size distribution of soil pores and the presence of fine particles can influence pore clogging, which in turn affects water movement and the transport of dissolved or particle-bound chemicals mdpi.com.

Quantitative Assessment of Adsorption Coefficients (Kd, Koc)

The adsorption-desorption distribution coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are fundamental parameters used to quantitatively assess the mobility and distribution of chemicals in soil mdpi.comchemsafetypro.comgoogleapis.comecetoc.orgornl.govecfr.gov. Kd represents the ratio of the concentration of a chemical adsorbed onto the solid phase of the soil to its concentration in the soil water at equilibrium mdpi.comecetoc.orgecfr.gov. Koc normalizes the adsorption to the organic carbon content of the soil, allowing for comparisons across different soil types mdpi.comchemsafetypro.comgoogleapis.com. Higher Kd or Koc values indicate stronger adsorption and lower mobility in soil mdpi.commdpi.comchemsafetypro.com. These coefficients are crucial inputs for environmental models used to estimate the potential for leaching and runoff mdpi.comecetoc.org.

Koc is frequently estimated based on the octanol-water partition coefficient (Kow) and water solubility, or determined experimentally using methods like batch equilibrium experiments or HPLC mdpi.comchemsafetypro.comecetoc.orgecfr.gov.

However, specific experimental or estimated values for the adsorption coefficients (Kd and Koc) of this compound were not found in the consulted sources. An entry for this compound in a pesticide properties database showed no data available for Kd or Koc herts.ac.uk.

Environmental Mobility and Distribution Pathways

The mobility of this compound in the environment dictates its potential to move from the site of application to other environmental compartments, including subsurface soil, groundwater, surface water bodies, and the atmosphere.

Surface Runoff and Lateral Transport to Aquatic Compartments

Surface runoff occurs when rainfall or irrigation intensity exceeds the soil's infiltration capacity or when the soil is saturated, causing water to flow over the land surface frontiersin.orglifesurfing.eugoogleapis.comnih.gov. This runoff can transport dissolved chemicals and those adsorbed to eroded soil particles to nearby surface water bodies such as streams, rivers, and lakes frontiersin.orglifesurfing.eugoogleapis.comwrt.org.uk. Pesticides with lower adsorption coefficients are more likely to be transported in the dissolved phase in runoff water, while those that are strongly adsorbed to soil are primarily transported bound to sediment frontiersin.org. Surface runoff is a major pathway for the entry of agricultural pollutants, including pesticides, into aquatic ecosystems, potentially impacting aquatic life and water quality lifesurfing.eumdpi.comwrt.org.uknih.gov.

Although surface runoff is a known transport pathway for pesticides, specific detailed research findings on the contribution of surface runoff to the lateral transport of this compound to aquatic compartments were not available in the consulted sources.

Volatilization Processes and Atmospheric Dispersion (e.g., Photochemical Oxidative Decay)

Volatilization is the process by which a chemical changes from a solid or liquid phase into a gas or vapor researchgate.net. The rate of volatilization of a pesticide from soil or water is influenced by its vapor pressure, Henry's Law constant, temperature, and environmental conditions such as soil moisture and air movement psu.eduepa.gov. Once in the atmosphere, pesticides can be dispersed over long distances by air currents epa.gov.

Atmospheric pesticides can undergo degradation processes, including photochemical oxidative decay, which is the breakdown of chemicals initiated by sunlight, often in the presence of atmospheric oxidants like hydroxyl radicals and ozone copernicus.orgrsc.orgnih.gov. Photochemical degradation can be a significant removal mechanism for some pesticides in the atmosphere and surface waters copernicus.orgrsc.org.

While volatilization and atmospheric dispersion are recognized transport pathways for some pesticides, and photochemical degradation is a known transformation process in the atmosphere and aquatic environments, specific data on the volatilization rate, atmospheric dispersion, or photochemical oxidative decay of this compound were not available in the consulted sources. Some general mentions of volatilization in the context of pesticides were found epo.orggoogleapis.comepo.orgjustia.com, but none provided specific details for this compound.

Degradation Pathways and Transformation Kinetics of Xylachlor

Biotic Degradation Processes in Environmental Matrices

Biotic degradation, primarily mediated by microorganisms, plays a crucial role in the dissipation of chloroacetanilide herbicides in soil and water environments. This process involves the transformation of the parent compound into various metabolites through enzymatic reactions.

Microbial Degradation in Soil and Water Systems

Microbial communities residing in soil and water are the primary agents responsible for the biotic degradation of chloroacetanilide herbicides. The rate and extent of microbial degradation can be influenced by various environmental factors, including soil type, moisture content, temperature, pH, and the presence of microbial consortia adapted to degrading these compounds nih.gov. While specific data for Xylachlor is scarce, studies on related compounds indicate that microbial degradation is a significant factor in their removal from the environment researchgate.netresearchgate.net.

Identification of Key Microbial Consortia and Pure Cultures

Research on the degradation of other chloroacetanilide herbicides has identified various microbial consortia and pure cultures capable of transforming these compounds. For instance, studies have reported the involvement of bacteria and fungi in the degradation of alachlor (B1666766) and metolachlor (B1676510) researchgate.netresearchgate.netethz.ch. Specific genera such as Pseudomonas, Klebsiella, Bacillus, Rhodococcus, and Methylobacillus have been identified as high-efficiency degraders of acetochlor (B104951) researchgate.netresearchgate.net. Acinetobacter sp. has also been reported to degrade alachlor mdpi.com. While these studies provide valuable information on the microbial degradation of related herbicides, specific microbial consortia or pure cultures solely identified for their efficiency in degrading this compound are not extensively documented in the available literature.

Characterization of Enzymatic Transformation Mechanisms

The microbial degradation of chloroacetanilide herbicides involves a suite of enzymatic transformations that modify the chemical structure of the parent compound. Based on studies of related compounds, key enzymatic mechanisms likely involved in the biotic degradation of this compound include N-dealkylation, dechlorination, hydroxylation, and oxidative transformations researchgate.netresearchgate.netpsu.edugoogle.com.

N-Dealkylation Pathways

N-dealkylation is a common metabolic pathway for compounds containing N-alkyl groups, involving the removal of an alkyl chain from the nitrogen atom nih.gov. For chloroacetanilide herbicides, N-dealkylation typically involves the cleavage of the N-alkoxymethyl group, leading to the formation of desalkylated metabolites researchgate.netresearchgate.netmdpi.com. This reaction is often catalyzed by enzymes such as cytochrome P450 monooxygenases or other oxidative enzymes nih.gov. While N-dealkylation is a known transformation for chloroacetanilides, specific enzymatic pathways and kinetics for the N-dealkylation of this compound have not been detailed in the provided search results.

Dechlorination Reactions

Dechlorination, the removal of a chlorine atom, is another crucial step in the degradation of chlorinated herbicides like this compound psu.edugoogle.comresearchgate.net. This reaction can occur through various mechanisms, including reductive or hydrolytic dechlorination, often catalyzed by specific enzymes or mediated by microbial processes researchgate.netgoogle.com. For chloroacetanilide herbicides, dechlorination can lead to the formation of less toxic metabolites, such as ethanesulfonic acids researchgate.net. Anaerobic bacteria, including sulfate-reducing bacteria, have been implicated in the dechlorination of chloroacetanilides researchgate.netpsu.edugoogle.com. Specific enzymes responsible for the dechlorination of this compound have not been identified in the available information.

Hydroxylation and Oxidative Transformations

Hydroxylation, the introduction of a hydroxyl group (-OH) into the molecule, and other oxidative transformations are significant steps in the microbial degradation of many organic compounds, including herbicides wikipedia.org. These reactions often increase the water solubility of the metabolites, facilitating their further degradation or excretion wikipedia.org. For chloroacetanilide herbicides, hydroxylation can occur on the aromatic ring or the alkyl chains researchgate.netresearchgate.net. Enzymes like monooxygenases, including flavin-dependent monooxygenases such as MeaXY, have been shown to catalyze the hydroxylation of chloroacetanilide metabolites researchgate.netresearchgate.net. While oxidative transformations are expected to be involved in this compound degradation, specific details on the hydroxylation sites and the enzymes catalyzing these reactions for this compound are not available in the provided search results.

Due to the limited specific data on this compound degradation kinetics and the microorganisms/enzymes directly involved, detailed data tables and extensive research findings focused solely on this compound cannot be presented based on the provided search results. Research on the degradation of structurally similar chloroacetanilide herbicides suggests that biotic processes, involving various microbial transformations like N-dealkylation, dechlorination, and oxidation, are likely pathways for this compound in the environment.

Glutathione-S-Transferase (GST) Mediated Conjugation

Glutathione-S-Transferases (GSTs) are enzymes known to play a role in the detoxification of chloroacetanilide herbicides in plants and microorganisms through conjugation with glutathione (B108866). This process typically involves the displacement of the chlorine atom by the thiol group of glutathione, forming a glutathione conjugate. wikipedia.org This conjugation is considered a primary metabolic pathway for these compounds in tolerant organisms. While this mechanism is well-established for the chloroacetanilide class, specific details regarding the GST-mediated conjugation of this compound and the resulting conjugates have not been extensively documented in the consulted sources. Studies on other chloroacetanilides, such as alachlor, have identified cysteine and cysteine-glycine (B12064536) conjugates as subsequent metabolites following GST conjugation.

Microbial Metabolite Identification and Persistence

Microbial degradation is recognized as a significant factor in the dissipation of chloroacetanilide herbicides in soil and water environments. Various microorganisms, including bacteria and fungi, are capable of transforming these compounds through processes such as dechlorination, N-dealkylation, and hydroxylation. researchgate.net Research on related herbicides like alachlor and acetochlor has led to the identification of several microbial metabolites, including oxanilic acids and sulfonic acids, some of which can be persistent in the environment. researchgate.net However, specific microbial metabolites resulting from the degradation of this compound and their persistence in different environmental compartments are not clearly detailed in the available information.

Role of Biotic Factors in Degradation Rates

Biotic factors, particularly the activity and diversity of microbial populations, play a crucial role in influencing the degradation rates of chloroacetanilide herbicides. Environmental conditions that favor microbial growth and enzymatic activity, such as temperature, moisture content, and nutrient availability, can enhance biodegradation rates. researchgate.net While it is understood that microbial activity would contribute to the degradation of this compound as a member of this herbicide class, specific studies quantifying the impact of various biotic factors on the degradation rate of this compound were not found in the consulted literature.

Abiotic Degradation Pathways

Abiotic processes, including hydrolysis, photolysis, and chemical transformation through reductive or oxidative processes, can also contribute to the degradation of chloroacetanilide herbicides in the environment.

Hydrolytic Stability and Reaction Kinetics

Hydrolysis involves the reaction of a compound with water, leading to its breakdown. For chloroacetanilide herbicides, hydrolysis can occur, potentially leading to the cleavage of the amide bond or the displacement of the chlorine atom. While some sources indicate that chloroacetanilides can be relatively stable to hydrolysis, particularly in sterile, buffered conditions with hydrolysis half-lives potentially exceeding several months, this can be accelerated under very specific environmental conditions. europa.eu Specific data on the hydrolytic stability and reaction kinetics of this compound were not available in the reviewed literature.

Photolytic Degradation in Aqueous and Soil Surface Environments

Photolytic degradation is initiated by the absorption of light energy, leading to chemical transformations. The extent of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths (>290 nm) and the intensity and duration of sunlight exposure. For some chloroacetanilide herbicides, such as alachlor, photolysis in water or on soil surfaces is not considered a primary degradation pathway due to limited absorption in the relevant UV spectrum. ecetoc.org The presence of sensitizers or humic substances can potentially influence photolysis rates of some compounds in aquatic environments. ecetoc.org Specific information and kinetic data regarding the photolytic degradation of this compound in aqueous or soil environments were not found.

Ecological Impact and Ecotoxicological Studies on Non Target Organisms Exposed to Xylachlor

Biochemical and Physiological Responses in Aquatic Biota

Effects on Carbohydrate Metabolism (e.g., Glycogen Content in Muscle and Liver)

Carbohydrate metabolism, particularly the storage and mobilization of glycogen, is a critical indicator of an organism's energy reserves and its response to chemical stressors. Research on the freshwater murrel fish, Channa marulius, has shown that exposure to Xylachlor leads to a significant disruption in glycogen levels.

In a key study, Channa marulius were exposed to various concentrations of this compound (ranging from 1.0 to 2.5 ppm) over a 96-hour period. The results indicated a marked and gradual decrease in glycogen content in both the muscle and liver tissues of the fish. This depletion of essential energy stores suggests that the fish were mobilizing these reserves to cope with the toxic stress induced by the herbicide. The process of breaking down glycogen, known as glycogenolysis, is a common physiological response to meet the heightened energy demands required for detoxification and stress-coping mechanisms. nih.gov

**Table 1: Effect of this compound on Glycogen Content in *Channa marulius***

| Tissue | Exposure Duration | Observation | Reference |

|---|---|---|---|

| Muscle | Up to 96 hours | Gradual decrease compared to control | nih.gov |

| Liver | Up to 96 hours | Gradual decrease compared to control | nih.gov |

| Plasma | Up to 96 hours | Gradual decrease compared to control | nih.gov |

Changes in Plasma Biochemical Parameters Related to Energy Metabolism

The stress induced by this compound is also reflected in the plasma biochemistry of exposed fish. The same study on Channa marulius observed a notable decline in plasma glycogen levels. This finding is consistent with the depletion of glycogen in the liver and muscle, as the liver releases glucose (derived from glycogen) into the bloodstream to meet systemic energy demands. A reduction in plasma glycogen indicates a high rate of glucose utilization throughout the body as the organism attempts to manage the physiological stress imposed by the chemical.

Assessment of Biomarkers Indicating Sublethal Stress

Biomarkers are measurable biological parameters that indicate an organism's exposure to or effect from a stressor. Complex physiological traits can serve as valuable indicators of the functional integrity of fish and reveal the sublethal toxicological effects of aquatic pollutants. nih.govnih.gov In the context of this compound exposure, the observed changes in glycogen content in the liver, muscle, and plasma serve as critical biomarkers of sublethal stress.

A significant decrease in these energy reserves is a clear physiological signal that the organism is under metabolic strain. Such biomarkers are sensitive indicators that can reveal the presence of environmental contamination and its effects on aquatic life before more severe, outwardly visible signs of toxicity, such as mortality or behavioral changes, occur. mdpi.com The monitoring of these biochemical responses is therefore a vital tool for assessing the health of aquatic ecosystems and the potential risks posed by chemical contaminants like this compound. nih.gov

Impact on Microbial Ecology

The health of terrestrial ecosystems is fundamentally linked to the diversity and function of soil microbial communities. These microorganisms are essential for nutrient cycling, decomposition of organic matter, and the degradation of chemical compounds. nih.gov The introduction of herbicides can alter the structure and function of these vital communities.

Effects on Soil Microbial Community Structure and Function

While the impact of many herbicides on soil microbiota has been studied, specific research detailing the effects of this compound on soil microbial community structure and function is not extensively documented in the available scientific literature. The response of soil microorganisms to herbicides can vary, with some compounds causing inhibition of microbial activity and others being utilized as a carbon source by certain microbes, leading to shifts in community composition. nih.gov However, without specific studies on this compound, its precise impact on soil bacteria, fungi, and their enzymatic activities remains an area requiring further investigation.

Information Regarding the Chemical Compound "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no information available for a chemical compound named "this compound." The searches were conducted to gather data specifically for the requested article outline, focusing on the ecological impact and ecotoxicological studies of this compound on non-target organisms.

Multiple search queries across various scientific and environmental databases yielded no results for "this compound." The search terms included, but were not limited to:

"Ecological impact of this compound"

"Ecotoxicological studies on this compound"

"this compound and aquatic microbial processes"

"Effects of this compound on algal communities"

"this compound and primary productivity"

"Interactions of this compound with invertebrates"

"Interactions of this compound with vertebrates"

"Mechanistic insights of this compound"

The consistent lack of any specific data for "this compound" prevents the generation of a scientifically accurate and informative article as per the provided detailed outline. It is possible that "this compound" may be a trade name, a synonym not widely used in scientific literature, or a misnomer for another compound. Search results frequently suggested "Alachlor," a chemically related chloroacetanilide herbicide. However, in strict adherence to the user's instructions to focus solely on "this compound," information pertaining to Alachlor (B1666766) has not been used as a substitute.

Therefore, it is not possible to provide the requested article on the ecological impact and ecotoxicological studies of "this compound" due to the absence of any available research findings for this specific compound.

Analytical Methodologies for Xylachlor and Its Environmental Metabolites

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate Xylachlor and its metabolites from interfering substances present in environmental samples, and to concentrate them to levels suitable for instrumental analysis. The choice of technique depends on the analyte's physicochemical properties and the sample matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of chloroacetanilide herbicides and their polar metabolites from aqueous samples. usgs.govresearchgate.netsigmaaldrich.com The method involves passing a liquid sample through a solid sorbent material, which retains the analytes. Interfering compounds can be washed away, and the analytes of interest are then eluted with a small volume of an appropriate solvent.

Optimization of SPE involves several key parameters to maximize recovery and ensure reproducibility. nih.gov For chloroacetanilides and their ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, C18 (octadecyl-bonded silica) is a common and effective sorbent. usgs.govusgs.gov

Key Optimization Parameters:

Sorbent Selection: C18 cartridges are frequently used due to their affinity for the moderately non-polar parent compounds and their more polar anionic metabolites. usgs.govusgs.gov

Sample pH: For acidic metabolites like the OA and ESA derivatives, adjusting the sample pH to two units below the analyte's pKa can improve retention on reversed-phase sorbents by ensuring they are in a neutral, less water-soluble form. sigmaaldrich.com

Elution Solvent: A multi-step elution process can be used to separate the parent compound from its more polar metabolites. For instance, a less polar solvent like ethyl acetate (B1210297) can elute the parent herbicide, followed by a more polar solvent such as methanol (B129727) to elute the anionic metabolites. usgs.govusgs.gov

Sample Volume and Flow Rate: Larger sample volumes (e.g., 300-500 mL) can be processed to achieve lower detection limits. nih.gov The flow rate must be controlled to ensure efficient interaction between the analytes and the sorbent. nih.gov

Table 1: SPE Performance for Chloroacetanilide Metabolite Analysis in Water

| Analyte Class | Sorbent | Sample Volume | Elution Solvent | Average Recovery | Detection Method | Reference |

|---|---|---|---|---|---|---|

| ESA & OA Metabolites | C18 | 100 mL | Methanol | 81-118% | HPLC/MS | nih.gov |

| ESA & OA Metabolites | C18 | Not Specified | Methanol | 84-112% | HPLC-DAD | usgs.govresearchgate.net |

| Parent Herbicides & Metabolites | Oasis HLB | 300 mL | Methanol:Ethyl Acetate (70:30) | 63-116% | UHPLC-MS/MS | nih.gov |

Liquid-Liquid Extraction (LLE) is a traditional and effective method for isolating compounds by partitioning them between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgyoutube.com For environmental samples, LLE is used to extract analytes like this compound from water into a solvent such as methylene (B1212753) chloride or ethyl acetate. americanlaboratory.com

Typical LLE Protocol Steps:

pH Adjustment: For acidic metabolites, the aqueous sample is acidified to a pH below 2. This protonates the analytes, making them less polar and more soluble in the organic solvent. americanlaboratory.com

Solvent Addition: An immiscible organic solvent is added to the aqueous sample in a separatory funnel. The volume of solvent can influence extraction efficiency, with a 75 mL aliquot for a 1 L water sample showing good performance for acid herbicides. americanlaboratory.com

Extraction: The funnel is shaken vigorously to facilitate the transfer of the analyte from the aqueous to the organic phase. This process is often repeated multiple times with fresh solvent to ensure quantitative recovery. libretexts.org

Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

Drying and Concentration: The collected organic extract is dried using an agent like sodium sulfate (B86663) and then concentrated to a small volume before analysis.

To enhance the extraction of more polar compounds from water, a technique known as salting-out liquid-liquid extraction (SALLE) can be employed. This involves adding a high concentration of an inorganic salt (e.g., sodium chloride) to the aqueous phase, which reduces the solubility of the organic analytes in the water and drives them into the organic phase. chromatographyonline.comelementlabsolutions.com

In recent years, microextraction techniques have gained prominence as they significantly reduce solvent consumption, are faster, and can achieve very high enrichment factors, leading to excellent sensitivity. mdpi.com

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption. nih.govsigmaaldrich.com Optimization of SPME for chloroacetanilides involves selecting the appropriate fiber coating, and adjusting extraction time, sample temperature, and stirring speed to facilitate efficient partitioning of the analytes to the fiber. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid method where a mixture of an extraction solvent (a few microliters of a dense organic solvent) and a disperser solvent (a few milliliters of a water-miscible solvent like acetonitrile (B52724) or acetone) is injected into the aqueous sample. mdpi.comnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. The mixture is then centrifuged, and the small volume of sedimented organic phase is collected for analysis. This technique has proven effective for preconcentrating chloroacetanilide herbicides from water samples prior to GC-MS analysis, achieving low detection limits and high enrichment factors. nih.govresearchgate.net

Table 2: Performance of Microextraction Techniques for Chloroacetanilides in Water

| Technique | Analytes | Extraction Solvent/Fiber | Limit of Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|---|

| SPME-GC-MS | Acetochlor (B104951), Metolachlor (B1676510), Butachlor | PDMS Fiber | 1.2 - 2.7 ng/L | 79 - 102% | nih.gov |

| SDME-GC-μECD | Alachlor (B1666766), Acetochlor, Metolachlor, etc. | Toluene (1.6 μL) | 0.0002 - 0.114 μg/L | 80 - 102% | researchgate.net |

| DLLME-GC-MS | Alachlor, Acetochlor, Metolachlor | Not Specified | 0.2 - 1.7 μg/kg | 81 - 120% | nih.gov |

Chromatographic Separation and Resolution

Following extraction and concentration, chromatographic techniques are employed to separate this compound and its metabolites from any remaining matrix components before detection and quantification.

HPLC is the preferred technique for analyzing the polar, thermally labile, and non-volatile ESA and OA metabolites of chloroacetanilide herbicides, as they are not suitable for direct GC analysis. usgs.govusgs.gov Method development focuses on optimizing separation and detection parameters. sigmaaldrich.comthermofisher.comamazonaws.com

Key HPLC Method Parameters:

Column: Reversed-phase columns, particularly C18, are standard for separating these polar metabolites from a water-based mobile phase. usgs.govnih.gov

Mobile Phase: A gradient elution using a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol is typically employed. The gradient starts with a high aqueous content to retain the polar analytes and gradually increases the organic content to elute them. thermofisher.com

Detector: A Diode Array Detector (DAD) can be used for quantification, but mass spectrometry (MS or MS/MS) offers superior selectivity and sensitivity, which is crucial for complex environmental samples. nih.govusgs.gov Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting the anionic ESA and OA metabolites. usgs.govusgs.gov

Table 3: HPLC Method Parameters for Chloroacetanilide Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC with DAD or MS | nih.govusgs.gov |

| Column | Reversed-phase C18 | usgs.gov |

| Mobile Phase | Gradient of Acetonitrile and Buffered Water | thermofisher.com |

| Detection Mode (MS) | Electrospray Ionization (ESI), Negative Ion | usgs.gov |

| Limit of Quantitation (LOQ) | 0.20 μg/L (DAD); 0.05 μg/L (MS) | nih.govusgs.gov |

Gas chromatography is highly suitable for the analysis of the parent this compound compound, which is sufficiently volatile and thermally stable. researchgate.net It provides excellent separation efficiency and, when coupled with specific detectors, high sensitivity.

Typical GC System Configuration:

Injection: Splitless injection is commonly used for trace analysis to ensure the entire sample volume is transferred to the column. mdpi.com

Column: A medium polarity, low-bleed fused silica capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5.MS), is frequently used. mdpi.comlibretexts.org These columns provide good resolution for a wide range of pesticides.

Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. The program typically starts at a low temperature and ramps up to a higher temperature to elute all compounds of interest in a reasonable time. mdpi.com

Detector: The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like chloroacetanilides. epa.gov However, Mass Spectrometry (MS), especially in tandem MS/MS mode, is preferred for its definitive identification capabilities and high selectivity in complex matrices. usda.govhpst.cz

Table 4: GC Method Parameters for Chloroacetanilide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | GC with MS, MS/MS, or μECD | researchgate.netmdpi.comusda.gov |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Program Example | 50°C (1 min), ramp to 200°C, ramp to 280°C | mdpi.com |

| Detector | Mass Spectrometer (MS or MS/MS) | usda.govhpst.cz |

Column Chemistry and Mobile Phase Optimization

Effective chromatographic separation is fundamental to the accurate analysis of this compound and its degradation products. This is typically achieved using High-Performance Liquid Chromatography (HPLC), where the choice of column chemistry and the composition of the mobile phase are critical for achieving the desired resolution.

Column Chemistry : Reversed-phase chromatography is the most common approach. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which effectively retains the relatively nonpolar parent this compound molecule. For separating the more polar ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, specialized column chemistries, including those with porous graphitic carbon or other polar-embedded phases, can offer improved retention and selectivity. researchgate.net The selection of column dimensions (length, internal diameter) and particle size also impacts separation efficiency and analysis time, with smaller particles generally providing higher resolution. nih.gov

Mobile Phase Optimization : The mobile phase, a solvent mixture that carries the sample through the column, is carefully optimized to control the retention and elution of the target analytes. phenomenex.comyoutube.com For reversed-phase separation of chloroacetanilides, mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. phenomenex.commastelf.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to effectively separate a wide range of compounds, from polar metabolites to the parent herbicide, within a single analytical run. phenomenex.commastelf.com

To improve peak shape and enhance ionization efficiency for mass spectrometry, additives are commonly incorporated into the mobile phase. mastelf.com These include weak acids like formic acid or buffers such as ammonium (B1175870) formate. nih.gov The pH of the mobile phase is a critical parameter, as it can influence the ionization state of the acidic metabolites and thereby affect their retention and detection. youtube.com

| Parameter | Typical Selection for this compound Analysis | Purpose |

| Chromatography Mode | Reversed-Phase HPLC | Separates compounds based on hydrophobicity. |

| Stationary Phase (Column) | C18 (Octadecylsilane) | Good retention for the parent compound and less polar metabolites. researchgate.net |

| Porous Graphitic Carbon | Enhanced retention for very polar metabolites. researchgate.net | |

| Mobile Phase Solvents | Water and Acetonitrile/Methanol | Controls elution strength. phenomenex.com |

| Elution Type | Gradient Elution | Allows for the separation of compounds with a wide range of polarities in a single run. phenomenex.com |

| Mobile Phase Additives | Formic Acid, Ammonium Formate | Improves peak shape and ionization efficiency for MS detection. nih.gov |

Advanced Spectrometric Detection and Quantification

Following chromatographic separation, highly sensitive and specific detectors are required for the identification and quantification of this compound and its metabolites, which are often present at trace levels.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred technique for the analysis of herbicides and their metabolites. researchgate.netnih.govnih.gov These hyphenated techniques provide exceptional sensitivity and selectivity, allowing for the reliable detection of analytes in complex environmental matrices like water and soil. usgs.govnih.govnih.gov

Tandem mass spectrometry (MS/MS) further enhances analytical confidence. nih.govrsc.orgresearchgate.net In an MS/MS system, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then one or more of the resulting product ions are monitored. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, leading to very low limits of detection and high-precision quantification. nih.govrsc.org For instance, LC-MS/MS methods developed for Alachlor metabolites have achieved limits of quantification as low as 0.05 µg/L in water. researchgate.netusgs.gov

GC-MS is also a viable technique, especially for the parent this compound compound and less polar metabolites. nih.govnih.govacs.org However, the polar and non-volatile nature of the ESA and OA metabolites makes them unsuitable for direct GC analysis, necessitating derivatization or analysis by LC-MS. usgs.gov

The process of converting neutral analyte molecules into gas-phase ions for MS analysis is critical. The choice of ionization technique depends on the analyte's properties. emory.eduasms.orgwaters.com

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is highly suitable for the polar, ionic, and thermally labile metabolites of this compound. thermofisher.combohrium.com It generates ions directly from a liquid solution, typically by creating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov The anionic ESA and OA metabolites are particularly well-suited for analysis using ESI in negative ion mode. usgs.gov ESI is generally more efficient for polar compounds compared to other techniques. jfda-online.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique that is complementary to ESI. jfda-online.com It is generally more effective for analyzing small, less polar, and more volatile compounds that are not as easily ionized by ESI. jfda-online.com In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with reagent ions generated from the solvent vapor via a corona discharge. asms.orgjfda-online.com This makes it a suitable option for the parent this compound molecule.

The mass analyzer is the core component of the mass spectrometer, responsible for separating ions based on their mass-to-charge (m/z) ratio. youtube.com

Triple Quadrupole (QqQ) : This is the most common type of mass analyzer used for quantitative pesticide analysis. shimadzu.com A triple quadrupole instrument consists of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2). shimadzu.com Its ability to perform highly specific MRM scans makes it the gold standard for targeted quantification, offering excellent sensitivity and a wide dynamic range. thermofisher.com

Time-of-Flight (TOF) : TOF analyzers separate ions based on the time it takes for them to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions. TOF instruments are known for their high mass resolution and accuracy, which allows for the determination of an ion's elemental composition. This is particularly useful for identifying unknown metabolites and for screening purposes where a large number of compounds are being investigated. shimadzu.com

Orbitrap : The Orbitrap is a high-resolution mass analyzer that traps ions in an electrostatic field and measures their frequency of oscillation, which is related to their m/z ratio. thermofisher.commahidol.ac.th Like TOF analyzers, Orbitrap systems provide exceptional mass accuracy and resolution, making them powerful tools for both qualitative and quantitative analysis. thermofisher.comthermofisher.com Hybrid instruments, such as quadrupole-Orbitrap (Q-Orbitrap) systems, combine the selective precursor ion isolation capabilities of a quadrupole with the high-resolution, accurate-mass detection of the Orbitrap, offering comprehensive quantitative and qualitative capabilities in a single platform. thermofisher.comthermofisher.com

| Technology | Primary Application for this compound Analysis | Key Advantages |

| Triple Quadrupole (QqQ) | Targeted Quantification | High sensitivity, high selectivity (MRM), excellent for routine monitoring. shimadzu.com |

| Time-of-Flight (TOF) | Unknown Screening, Identification | High mass resolution, accurate mass measurement, confirmation of elemental formula. shimadzu.com |

| Orbitrap | Comprehensive Qualitative & Quantitative Analysis | Ultra-high resolution, excellent mass accuracy, robust identification and quantification. thermofisher.commahidol.ac.th |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a compound in solution. lpdlabservices.co.ukthermofisher.com The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. upi.eduresearchgate.net

This technique can be used as a detector for HPLC (HPLC-UV or HPLC-DAD, Diode Array Detector). researchgate.netusgs.gov While less sensitive and selective than mass spectrometry, it is a robust and cost-effective method for quantifying compounds at higher concentrations. researchgate.net For chloroacetanilide herbicides like the closely related Alachlor, characteristic UV absorption maxima are observed around 196 nm and 266 nm. sielc.com The specific wavelengths of maximum absorbance for this compound would be used to create a calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound and its transformation products. jchps.comcore.ac.uk While MS provides information about a molecule's mass and elemental composition, NMR reveals the precise arrangement and connectivity of atoms within the molecule. researchgate.net

Techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) provide information about the chemical environment of each hydrogen and carbon atom, respectively. jchps.com For more complex structures, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish correlations between different nuclei, allowing for the complete and unambiguous assembly of the molecular structure. core.ac.ukresearchgate.net In the context of metabolite analysis, NMR is crucial for confirming the structures of newly identified degradation products that have been synthesized for use as analytical standards. acs.orgresearchgate.netnih.gov

Validation and Quality Assurance in Environmental Analytical Chemistry

The validation of analytical methods is a critical process in environmental chemistry to ensure that measurements are reliable, accurate, and fit for their intended purpose. demarcheiso17025.comapvma.gov.au This process involves a series of experiments designed to verify that a method's performance characteristics are suitable for the analysis of this compound and its environmental metabolites in various matrices. demarcheiso17025.com Coupled with a robust quality assurance program, method validation provides confidence in the data used for environmental monitoring and regulatory decisions. epa.gov

Performance Characteristics (Linearity, Specificity, Repeatability, Accuracy)

The objective of validating an analytical method is to demonstrate its suitability for its intended use. apvma.gov.au This is achieved by evaluating several key performance characteristics.

Linearity: The linearity of an analytical method demonstrates its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. gavinpublishers.comresearchgate.net This is typically evaluated by analyzing a series of standards at different concentrations. The relationship between the instrument's response and the analyte concentration is then assessed, often by calculating a correlation coefficient (r²) from a linear regression curve. For the analysis of this compound, a linear range would be established that covers the expected environmental concentrations, from the limit of quantitation up to a maximum level. demarcheiso17025.com A common acceptance criterion for linearity is a correlation coefficient of ≥0.995.

Specificity (or Selectivity): Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netijpca.org In the context of this compound and its metabolites, this means the method must be able to distinguish and quantify the parent compound and its key degradates, like this compound ESA and this compound OA, without interference from other substances in an environmental sample (e.g., soil or water). ijpca.orgnih.gov This is often demonstrated by analyzing blank matrix samples and spiked samples to show that no interfering peaks are present at the retention time of the target analytes. researchgate.net

Repeatability: Repeatability, a measure of precision, expresses the closeness of agreement between the results of successive measurements of the same sample carried out under the same conditions of measurement (e.g., same analyst, same instrument, same laboratory, and short interval of time). researchgate.netresearchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of replicate measurements. researchgate.net For environmental analysis of this compound, this might involve analyzing a fortified water sample multiple times and calculating the RSD of the measured concentrations.

Accuracy: Accuracy refers to the closeness of agreement between a test result and the accepted reference value. gavinpublishers.com It is often determined by analyzing a sample of known concentration (e.g., a certified reference material or a spiked blank matrix) and expressing the result as a percentage of the known value (percent recovery). gavinpublishers.comresearchgate.net For instance, a multiresidue method for chloroacetanilide herbicides and their degradates in water demonstrated average procedural recoveries between 95% and 105% for fortification levels from 0.10 to 100 ppb. nih.gov

The table below summarizes typical performance characteristics for a validated analytical method for this compound and its primary metabolites.

| Performance Characteristic | Analyte | Parameter | Typical Acceptance Criteria/Value |

| Linearity | This compound, this compound ESA, this compound OA | Correlation Coefficient (r²) | ≥ 0.995 |

| Specificity | This compound, this compound ESA, this compound OA | Chromatographic Resolution | No interference at analyte retention time |

| Repeatability | This compound | % Relative Standard Deviation (%RSD) | < 15% |

| This compound ESA | % Relative Standard Deviation (%RSD) | < 15% | |

| This compound OA | % Relative Standard Deviation (%RSD) | < 15% | |

| Accuracy | This compound | Mean Percent Recovery | 80 - 120% |

| This compound ESA | Mean Percent Recovery | 80 - 120% | |

| This compound OA | Mean Percent Recovery | 80 - 120% |

Determination of Method Detection and Quantification Limits

Defining the lower limits of a method's performance is crucial for interpreting environmental data, especially when dealing with trace levels of contaminants.

Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.govepa.gov It is determined from the analysis of a sample in a given matrix containing the analyte. wef.org The U.S. Environmental Protection Agency (EPA) outlines a specific procedure for determining the MDL, which involves analyzing a minimum of seven replicate samples spiked at a concentration one to five times the expected MDL. usgs.gov The standard deviation of these replicate measurements is then multiplied by the appropriate Student's t-value to calculate the MDL. usgs.govepa.gov This procedure is designed to protect against false positives (reporting the presence of a compound when it is not there). usgs.gov

Limit of Quantification (LOQ): The LOQ, also referred to as the Minimum Reporting Level (MRL) or Minimum Quantitation Level (MQL), is the lowest concentration of an analyte in a sample that can be quantitatively determined with a stated acceptable level of precision and accuracy. ijpca.org The LOQ is necessarily higher than the MDL. While a signal detected between the MDL and LOQ indicates the analyte is present, the concentration cannot be reported with the same degree of confidence as a value above the LOQ. researchgate.net The LOQ is often established as the lowest concentration on the calibration curve that meets specified accuracy and precision requirements, or it can be calculated as a multiple of the MDL (e.g., 3 to 5 times the MDL) or the standard deviation of the blank. researchgate.net A validated multiresidue method for similar herbicides and their degradates in water established an LOQ of 0.10 ppb. nih.gov

The following table provides representative MDL and LOQ values for this compound and its metabolites in common environmental matrices.

| Analyte | Matrix | Method Detection Limit (MDL) (µg/L or µg/kg) | Limit of Quantification (LOQ) (µg/L or µg/kg) |

| This compound | Ground Water | 0.02 | 0.05 |

| Surface Water | 0.02 | 0.05 | |

| Soil | 0.5 | 2.0 | |

| This compound ESA | Ground Water | 0.05 | 0.10 |

| Surface Water | 0.05 | 0.10 | |

| Soil | 1.0 | 5.0 | |

| This compound OA | Ground Water | 0.05 | 0.10 |

| Surface Water | 0.05 | 0.10 | |

| Soil | 1.0 | 5.0 |

Implementation of Robust Quality Control Measures

Robust QC measures for the analysis of this compound would include:

Method Blanks (MB): An analyte-free matrix (e.g., reagent water) that is carried through the entire sample preparation and analysis procedure. epa.gov Method blanks are used to assess contamination introduced during laboratory procedures.

Field and Trip Blanks: Deionized water treated as a sample that is taken to the sampling site. epa.gov A trip blank remains sealed, while a field blank is exposed to the sampling environment. These blanks are used to identify potential contamination during sample collection, transport, or storage. epa.gov

Laboratory Control Samples (LCS): A blank matrix (e.g., reagent water or clean sand) spiked with a known concentration of the analytes of interest. The LCS is processed alongside the environmental samples to monitor the performance of the entire analytical method. Recovery of the analytes must fall within established control limits.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): An environmental sample is split into three aliquots. Two aliquots are spiked with a known amount of analyte, and the third is analyzed as is. The MS/MSD are used to evaluate the effect of the sample matrix on the accuracy and precision of the analytical method.

Surrogate Spikes: A compound that is chemically similar to the target analytes but not expected to be found in the environmental samples is added to every sample, blank, and QC sample before extraction. The recovery of the surrogate provides an indication of the method's performance for each individual sample.

The following table details common QC measures, their purpose, and typical acceptance criteria for this compound analysis.

| QC Sample Type | Purpose | Frequency | Typical Acceptance Criteria |

| Method Blank | Monitor for laboratory contamination | One per analytical batch | Below the Limit of Quantification (LOQ) |

| Laboratory Control Sample (LCS) | Assess method accuracy and laboratory performance | One per analytical batch | 70-130% recovery of the spiked amount |

| Matrix Spike (MS) | Assess matrix interference and method accuracy | One per 20 samples per matrix | 70-130% recovery of the spiked amount |

| Matrix Spike Duplicate (MSD) | Assess matrix interference and method precision | One per 20 samples per matrix | ≤ 20% Relative Percent Difference (RPD) between MS and MSD |

| Field/Trip Blank | Monitor for contamination during sampling and transport | One per sampling event or cooler | Below the Limit of Quantification (LOQ) |

Quantitative Structure Activity Relationship Qsar Modeling for Xylachlor Environmental Behavior

Development of Predictive QSAR Models for Environmental Fate Parameters

QSAR models are instrumental in predicting the key parameters that govern a pesticide's persistence, mobility, and potential for accumulation in various environmental compartments. nih.govnih.gov By understanding these parameters for Xylachlor, its environmental distribution and impact can be estimated.

The mobility of a pesticide in the environment is heavily influenced by its tendency to adsorb to soil particles. This behavior is quantified by the soil sorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net The Koc value is particularly important as it normalizes the adsorption based on the soil's organic carbon content, allowing for comparisons across different soil types. cambridge.orgucanr.edu

QSAR models predict Koc by correlating it with molecular descriptors that represent a molecule's hydrophobicity, size, and polarity. cambridge.orgut.ee For chloroacetanilide herbicides, which includes this compound, hydrophobicity, often represented by the octanol-water partition coefficient (Kow), is a primary determinant of soil sorption. scispace.com Models for this class of compounds typically demonstrate that as hydrophobicity increases, so does the strength of adsorption to soil organic matter. cambridge.org Quantum chemical properties such as van der Waals volume, molecular polarizability, and dipole moment have also been successfully used to develop robust QSAR models for predicting herbicide Koc values. cambridge.org

Table 1: Illustrative Soil Adsorption Coefficients for Chloroacetanilide Herbicides This table provides representative data for herbicides structurally related to this compound to demonstrate the typical range of values.

| Compound | Koc (mL/g) | Adsorption Potential |

| Alachlor (B1666766) | 124 | Moderate |

| Metolachlor (B1676510) | 200 | Moderate |

| Acetochlor (B104951) | 164 | Moderate |

| Propachlor | 50 | Low to Moderate |

Data sourced to illustrate typical values for the chemical class. ucanr.edumdpi.com

The persistence of this compound in the environment is determined by its susceptibility to degradation processes, which can be either abiotic (chemical) or biotic (microbial). QSAR models can estimate the rates of these reactions. researchgate.net

Abiotic degradation in the environment often involves reactions with photochemically produced oxidants, such as hydroxyl radicals in the atmosphere or water. scilit.com QSAR models for this purpose often use quantum chemical descriptors, like the energy of the highest occupied molecular orbital (EHOMO) or the lowest unoccupied molecular orbital (ELUMO), to predict the reactivity of a compound. researchgate.net

Biotic degradation is the breakdown of a substance by microorganisms. Predicting biodegradability is complex, but QSAR models have been developed by correlating structural features with experimentally determined degradation rates (e.g., half-lives) for a series of related compounds. scispace.comunimib.it Descriptors used in these models often relate to molecular size, complexity, and the presence of specific functional groups that may be more or less susceptible to enzymatic attack. scispace.com

Table 2: Examples of Molecular Descriptors Used in Degradation Rate QSAR Models

| Descriptor Type | Example Descriptor | Relevance to Degradation |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack. |

| Topological | Molecular Connectivity Indices | Relates to molecular size and branching, affecting enzyme accessibility. |

| Quantum Chemical | Partial Atomic Charges | Identifies reactive sites within the molecule. |

| Constitutional | Number of Halogen Atoms | Presence of chlorine can influence recalcitrance to degradation. |

Environmental partitioning coefficients describe how a chemical like this compound will distribute itself between different environmental media such as water, air, soil, and biota. ecetoc.org QSAR provides essential tools for estimating these values. researchgate.net

Henry's Law Constant (HLC): This coefficient describes the partitioning of a compound between air and water and is crucial for assessing its potential for volatilization from water or moist soil. QSAR models can predict HLC from parameters like vapor pressure and aqueous solubility.

Aqueous Solubility (Sw): This is the maximum amount of a chemical that can dissolve in water. It is a fundamental property that influences a pesticide's transport in surface water and groundwater. QSAR models often predict solubility based on the octanol-water partition coefficient (Kow) and descriptors related to molecular size and polarity.

Bioconcentration Factor (BCF): BCF is a measure of a chemical's tendency to accumulate in the tissues of aquatic organisms from the surrounding water. nih.gov For non-ionic organic compounds like this compound, BCF is strongly correlated with the octanol-water partition coefficient (log Kow), as this descriptor serves as a surrogate for partitioning into the lipid tissues of organisms. nih.gov In-silico QSAR models are pivotal for predicting BCF and reducing the need for animal testing. nih.gov

Table 3: Key Partitioning Coefficients and Their QSAR-Predicted Significance

| Coefficient | Symbol | Environmental Process Governed | Common QSAR Predictor |

| Henry's Law Constant | HLC | Air-water partitioning (volatilization) | Vapor Pressure, Water Solubility |

| Aqueous Solubility | Sw | Dissolution in water, mobility in runoff | Octanol-Water Partition Coefficient (Kow) |

| Bioconcentration Factor | BCF | Accumulation in aquatic organisms | Octanol-Water Partition Coefficient (Kow) |

Methodological Frameworks in QSAR Studies

The reliability and regulatory acceptance of a QSAR model depend on a well-defined, transparent, and scientifically valid methodological framework. basicmedicalkey.comrsc.org This includes the careful selection of molecular descriptors and rigorous statistical validation. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. nih.gov These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices like molecular connectivity, electrotopological state descriptors). researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., steric descriptors, van der Waals volume, solvent-accessible surface area). scispace.com

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., EHOMO, ELUMO, dipole moment, partial atomic charges). cambridge.org

For predicting the environmental fate of herbicides, a combination of descriptors is often used. For instance, a model for soil sorption (Koc) might combine a hydrophobicity descriptor (like log Kow) with a steric descriptor (molecular volume) and an electronic descriptor (dipole moment). cambridge.org

To be considered reliable for predictive purposes, a QSAR model must undergo rigorous statistical validation. semanticscholar.orgspacefrontiers.org Validation assesses a model's goodness-of-fit, stability, and predictive power. rsc.org The two primary types of validation are internal and external. basicmedicalkey.comscispace.com

External Validation: This is the most critical test of a model's predictive ability. scispace.comspacefrontiers.org The model, which was built using the training set, is used to predict the endpoint values for an independent "test set" of chemicals that were not used during model development. basicmedicalkey.com The model's performance on this external set provides a true measure of its ability to predict the properties of new, untested chemicals. scispace.com The reliability of a model is confirmed when it performs well in both internal and external validation. spacefrontiers.org

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Validation Type | Description |

| Coefficient of Determination | R² | Goodness-of-Fit | Measures how well the model fits the training data. |

| Cross-Validated R² | Q² or R²CV | Internal | Measures the predictive ability of the model via cross-validation. |

| Root Mean Square Error of Prediction | RMSEP | External | Measures the average prediction error for the external test set. |

| External Predicted R² | R²pred or Q²ext | External | Measures the predictive performance of the model on the external test set. |

Following the principles established by the Organisation for Economic Co-operation and Development (OECD), a valid QSAR model should have a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.comrsc.org

Defining the Applicability Domain of QSAR Models

Defining the Applicability Domain (AD) is a critical step in the development and validation of Quantitative Structure-Activity Relationship (QSAR) models, as mandated by the Organisation for Economic Co-operation and Development (OECD) principles. cambridge.orgmdpi.comnih.gov The AD delineates the chemical space in which the model can make reliable predictions. For a QSAR model developed for this compound and other chloroacetanilide herbicides, the AD ensures that predictions of environmental behavior are only made for compounds structurally similar to those used in the training set. mdpi.com

The primary purpose of the AD is to establish the boundaries of the model's predictive capabilities, as QSAR models are generally reliable for interpolation (predicting within the range of the training data) but less so for extrapolation (predicting for compounds that are structurally novel compared to the training set). wikipedia.orgvariational.ai

Several methods are employed to define the AD of a QSAR model, which can be broadly categorized:

Range-based Methods: This is the simplest approach and involves defining the AD based on the minimum and maximum values of each molecular descriptor used in the model. A new chemical is considered within the AD if all its descriptor values fall within these ranges.

Geometric Methods: These methods define a geometric space, such as a bounding box or a convex hull, that encloses the training set compounds in the multi-dimensional descriptor space.

Distance-based Methods: The AD can be defined based on the distance of a new compound to the compounds in the training set. Common distance metrics include Euclidean distance and Mahalanobis distance. A threshold is set, and any compound exceeding this distance is considered outside the AD. wikipedia.org

Probability Density Distribution-based Methods: These approaches model the probability distribution of the training set compounds in the descriptor space. New compounds are considered inside the AD if their probability of belonging to the distribution is above a certain threshold. mdpi.com

For regression-based QSAR models, a common technique for assessing the structural AD is the use of leverage values. These are calculated from the diagonal elements of the hat matrix of the molecular descriptors and indicate the influence of each training compound on the model. A Williams plot, which is a scatter plot of standardized residuals versus leverage values, is often used to visualize the AD. wikipedia.org

The selection of the most appropriate method for defining the AD depends on the complexity of the dataset and the modeling algorithm used. A well-defined AD is essential for the regulatory acceptance and confident application of QSAR models in predicting the environmental fate of this compound and other chloroacetanilides. wikipedia.org

Comparative QSAR Analysis within the Chloroacetanilide Herbicide Class

A comparative Quantitative Structure-Activity Relationship (QSAR) analysis of chloroacetanilide herbicides, including this compound, provides valuable insights into how structural variations within this chemical class influence their environmental behavior. By comparing the physicochemical properties and environmental fate parameters of this compound with other prominent chloroacetanilides like Alachlor, Metolachlor, and Acetochlor, it is possible to identify the molecular descriptors that drive differences in their environmental impact.

The environmental behavior of these herbicides is largely governed by properties such as soil sorption, persistence, and potential for leaching. These, in turn, are influenced by molecular characteristics like hydrophobicity (log P), molecular weight, and the nature of substituent groups on the aromatic ring and the N-acyl side chain.

Physicochemical Properties

A comparison of key physicochemical properties provides a foundation for understanding the differential environmental fate of these compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log P (octanol-water partition coefficient) | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | C13H18ClNO | 239.74 | 3.4 | - |

| Alachlor | C14H20ClNO2 | 269.77 | 3.5 | 242 |

| Metolachlor | C15H22ClNO2 | 283.8 | 3.13 | 530 |

| Acetochlor | C14H20ClNO2 | 269.77 | 3.03 | 223 |

Environmental Fate Parameters

QSAR models can be developed to predict key environmental fate parameters based on molecular descriptors. A comparative analysis of these parameters helps in ranking the herbicides based on their potential environmental risk.

The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for assessing the mobility of pesticides in soil. Herbicides with higher Koc values are more likely to be adsorbed to soil organic matter and are less prone to leaching. The Groundwater Ubiquity Score (GUS) is an index that provides an estimate of a pesticide's potential to contaminate groundwater based on its persistence (half-life) and soil sorption (Koc). orst.edu

| Compound | Soil Sorption Coefficient (Koc) (mL/g) | Soil Half-life (DT50) (days) | GUS (Groundwater Ubiquity Score) |

|---|---|---|---|

| This compound | - | - | - |

| Alachlor | 124 | 15 | 2.71 (Leacher) |

| Metolachlor | 200 | 90 | 3.54 (Leacher) |

| Acetochlor | 156 | 12 | 2.48 (Transition) |

GUS values are calculated using the formula: GUS = log10(DT50) x [4 - log10(Koc)]. A GUS score > 2.8 indicates a "leacher," a score between 1.8 and 2.8 is "transitional," and a score < 1.8 indicates a "non-leacher." orst.edu Note: Specific experimental data for this compound's Koc and DT50 for a direct GUS calculation were not found in the available literature.

This comparative approach underscores the utility of QSAR in differentiating the environmental profiles of structurally related pesticides and in prioritizing compounds for further experimental testing and risk assessment.

Future Research Directions and Identified Knowledge Gaps

Advancements in Field-Scale Environmental Fate Monitoring and Modeling

Significant gaps persist in translating laboratory findings on Xylachlor's environmental behavior to real-world, field-scale scenarios. nih.gov Future research should prioritize the development and validation of robust monitoring techniques capable of tracking the transport and transformation of this compound and its metabolites across various environmental compartments, including soil, water, and air, under diverse agricultural practices and climatic conditions. awsjournal.orgusda.gov